Asimin
Description
Historical Context of Asimin Discovery and Early Research
The scientific exploration of Annonaceous acetogenins (B1209576) gained significant momentum following the isolation of the first compound of this class, uvaricin, in 1982. This discovery spurred interest among natural product chemists to investigate other plants within the Annonaceae family for similar bioactive molecules.
Subsequent research led to the isolation of this compound (also referred to as asimicin in scientific literature) from the bark and seeds of the pawpaw tree, Asimina triloba. Early studies on this compound, conducted through bioactivity-directed fractionation, revealed its potent cytotoxic properties. This initial research demonstrated this compound's ability to inhibit the growth of various human tumor cell lines, laying the groundwork for more extensive investigations into its mechanism of action and potential applications. researchgate.net Furthermore, early research also highlighted the promising pesticidal activities of this compound.
Significance of Annonaceous Acetogenins in Natural Product Chemistry Research
The Annonaceous acetogenins are of considerable significance in natural product chemistry for several key reasons:
Unique Chemical Structures: This class of compounds possesses complex and diverse molecular architectures. The long hydrocarbon chain featuring single or multiple THF rings, along with various hydroxyl, carbonyl, and other functional groups, presents a fascinating challenge for structural elucidation and total synthesis. nih.govbeilstein-journals.org The stereochemical complexity of these molecules has also driven the development of new synthetic methodologies. nih.gov
Potent Biological Activities: Annonaceous acetogenins are recognized for their powerful biological effects, most notably their cytotoxicity against a wide range of cancer cell lines, including those that are multi-drug resistant. nih.govnih.gov Beyond their antitumor potential, they have also demonstrated significant pesticidal, antimalarial, and antimicrobial properties. sysrevpharm.org
Novel Mechanism of Action: A crucial aspect of their significance lies in their unique mode of action. Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. frontiersin.org By disrupting this fundamental process of cellular respiration, they effectively deplete the production of ATP, leading to cell death. This mechanism is distinct from many conventional anticancer agents and offers a potential avenue for overcoming drug resistance.
Structure
2D Structure
Properties
CAS No. |
156162-01-5 |
|---|---|
Molecular Formula |
C13H14N2O2 |
IUPAC Name |
4-[8,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-17-16-20-30(38)19-14-11-9-10-13-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3 |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O |
Synonyms |
asimin |
Origin of Product |
United States |
Classification and Nomenclature of Asimin
Structural Classification within Annonaceous Acetogenins (B1209576)
Annonaceous acetogenins are broadly classified based on the number and arrangement of tetrahydrofuran (B95107) (THF) rings within their long hydrocarbon chains. nih.govresearchgate.net Asimin is structurally classified as an adjacent bis-THF acetogenin (B2873293). acs.orggoogle.com This classification signifies that its core structure contains two THF rings positioned next to each other along the carbon chain.
The general structure of these compounds is a C32 or C34 fatty acid that has been combined with a 2-propanol unit to form the terminal α,β-unsaturated γ-lactone. The central part of the molecule features the characteristic THF ring system, which can vary significantly among different acetogenins, leading to classifications such as mono-THF, adjacent bis-THF, and non-adjacent bis-THF acetogenins. researchgate.net this compound falls into the adjacent bis-THF category, a group known for containing some of the most potent compounds in the acetogenin family.
Isomeric Forms and Related Compounds
This compound is part of a complex group of closely related structural isomers and other acetogenins isolated from Asimina triloba. nih.govnih.gov Isomers are molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org
Asimicin, Asiminacin, and Asiminecin (B234180) : this compound, asiminacin, and asiminecin are structural isomers of asimicin. nih.govsemanticscholar.org They all possess the same carbon skeleton and stereochemical configurations as asimicin. The key difference between them lies in the position of a third hydroxyl (-OH) group. In asimicin, this hydroxyl group is at the C-4 position, whereas in this compound, asiminacin, and asiminecin, it is located at the C-10, C-28, and C-29 positions, respectively. nih.govsemanticscholar.org
Asiminocin : Another potent acetogenin, asiminocin, was also identified as an isomer of asimicin. medkoo.comnih.gov Its structure was determined to be (30S)-hydroxy-4-deoxyasimicin. nih.gov
Trilobacin (B128922) : Isolated from the bark of Asimina triloba, trilobacin is a novel and highly cytotoxic acetogenin. nih.gov It is considered a diastereomer of asimicin, meaning it has a different spatial arrangement of its atoms. nih.govacs.org Trilobacin was the first identified member of the adjacent bis-THF acetogenins to have a specific stereochemical backbone of threo, trans, erythro, cis, threo. beilstein-journals.org
Longimicins : The longimicins (A-D) are another group of asimicin-type acetogenins, isolated from Asimina longifolia. acs.org They are characterized by an adjacent bis-THF ring system but differ from asimicin in the location of this ring system along the aliphatic chain. acs.org
The discovery of these numerous isomers highlights the structural diversity within the Annonaceous acetogenins, where subtle changes in the location of functional groups or stereochemistry can lead to distinct compounds.
Stereochemical Designation and Nomenclature Evolution
The stereochemistry of acetogenins, which refers to the three-dimensional arrangement of their atoms, is a critical aspect of their structure and nomenclature. vanderbilt.eduwikipedia.org These molecules contain multiple chiral centers, leading to a large number of possible stereoisomers. vanderbilt.edu
The nomenclature of these compounds has evolved as analytical techniques have advanced, allowing for more precise structural and stereochemical determination. The name "this compound" is derived from the genus name of the plant source, Asimina triloba. wikipedia.org
The stereochemical assignment for this compound itself has undergone revision. Initial reports in 1994 by McLaughlin's group described this compound as the C-10(S) isomer. beilstein-journals.org However, a subsequent paper corrected this assignment to C-10(R) based on further analysis of chemical shift differences in NMR spectroscopy. beilstein-journals.org The absolute configurations of this compound and related compounds like asiminocin were definitively determined using techniques such as the Mosher ester methodology. nih.gov This method allows for the determination of the absolute configuration of chiral centers in a molecule. The Cahn-Ingold-Prelog priority rules are the standard system used to assign the R or S configuration to each stereocenter, providing an unambiguous description of the molecule's three-dimensional structure. wikipedia.orgkhanacademy.org
This evolution in understanding and naming reflects the complexity of the acetogenin family and the ongoing scientific effort to accurately characterize these intricate natural products. nih.govnih.gov
Compound Information Table
Natural Occurrence and Biosynthetic Pathways of Asimin
Botanical Sources and Distribution
Asimin and other Annonaceous acetogenins (B1209576) are primarily isolated from species within the Annonaceae family. A prominent botanical source of this compound is the North American pawpaw tree, Asimina triloba (L.) Dunal. nih.gov This deciduous tree is widely distributed across eastern North America, spanning from New York westward to southeastern Nebraska and southward to northern Florida and eastern Texas in the United States, extending into southern Ontario, Canada. nih.govnih.govuni.luuni.lunih.gov Asimina triloba typically thrives as an understory tree or thicket-shrub in mesic hardwood forests, often found in well-drained, fertile bottomlands and hilly upland habitats. nih.govnih.govuni.lunih.gov
The genus Asimina is unique as it represents the only temperate genus within the predominantly tropical Annonaceae family. nih.govnih.govuni.lu Beyond Asimina triloba, other Asimina species are also known to contain acetogenins, including Asimina parviflora, Asimina pygmaea, Asimina reticulata, and Asimina spatulata. uni.lucenmed.com
Table 1: Key Botanical Sources of this compound and Related Annonaceous Acetogenins
| Botanical Source | Geographic Distribution | Notes on Occurrence |
| Asimina triloba | Eastern North America (USA: NY to NE, south to FL, TX; Canada: S. Ontario) nih.govnih.govuni.luuni.lunih.gov | Understory tree in mesic hardwood forests, well-drained fertile bottomlands, hilly uplands. nih.govnih.govuni.lunih.gov |
| Asimina parviflora | Southern states of USA (Texas to Virginia) uni.lu | Member of the Asimina genus. uni.lu |
| Asimina pygmaea | Florida and Georgia, USA uni.lu | Member of the Asimina genus. uni.lu |
| Asimina reticulata | Florida and Georgia, USA uni.lu | Member of the Asimina genus. uni.lu |
| Asimina spatulata | Florida and Alabama, USA uni.lu | Member of the Asimina genus. uni.lu |
Distribution within Plant Tissues
Annonaceous acetogenins, including this compound, are distributed across various tissues of Asimina triloba. These compounds have been primarily isolated from the seeds and twigs of the plant. wikipedia.org Further research indicates their presence in leaves and flowers, specifically in the petals and ovaries, with the ovaries identified as a particularly rich source of these analogues. wikipedia.orgnih.gov The stem bark of Asimina triloba has also been identified as a source of this compound. nih.gov The presence of acetogenins in the leaves, twigs, and bark serves as a natural defense mechanism against herbivory. nih.govuni.lu
Table 2: Distribution of Annonaceous Acetogenins within Asimina triloba Plant Tissues
| Plant Tissue | Presence of Acetogenins | Notes |
| Seeds | Primary isolation source; significantly higher levels of crude protein, lipid, and fiber. wikipedia.orgwikidata.org | Endosperm contains alkaloids. wikidata.org |
| Twigs | Primary isolation source. wikipedia.org | Contain natural insecticides. nih.govuni.lu |
| Leaves | Present; analyzed via surface sampling. wikipedia.orgnih.gov | Contain natural insecticides. nih.govuni.lu |
| Flowers (Petals) | Present; analyzed via surface sampling. wikipedia.orgnih.gov | |
| Flowers (Ovaries) | Rich source of acetogenin (B2873293) analogues; previously unstudied. wikipedia.orgnih.gov | |
| Stem Bark | Source of this compound. nih.gov | Contains natural insecticides. nih.govuni.lu |
| Fruit Pulp | Analyzed for acetogenins. nih.gov |
Proposed Biosynthetic Routes and Precursors of Annonaceous Acetogenins
Annonaceous acetogenins are understood to be polyketide-derived fatty acid derivatives. uni.lunih.gov Their common structural skeleton typically comprises an unbranched C32 or C34 long-chain fatty acid, often terminating in a γ-lactone. nih.govuni.lunih.govwikipedia.org The biosynthesis of these complex molecules is hypothesized to involve a polyketide pathway. uni.lunih.gov
Proposed biogenetic pathways suggest that a series of diene, triene, or triene ketone groups undergo sequential epoxidations and cyclizations to form the characteristic tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. uni.lunih.govwikipedia.orgnih.gov Compounds possessing double bonds along their aliphatic chain are considered crucial precursors in the formation of these cyclic acetogenins. wikipedia.orgfishersci.ca Examples of such precursors include muridienins, muricadienin, and chatenaytrienins, which are characterized by two or three double bonds in their aliphatic chain but lack THF rings. fishersci.ca Coronin, another proposed intermediate, is an acetogenin with a single double bond and two epoxide groups, suggesting its role as a key metabolite in the biogenesis of bis-THF acetogenins. fishersci.ca Epoxyrollins A and B have also been identified as biosynthetic precursors of THF and THP annonaceous acetogenins. nih.govnih.gov
The stereochemistry of the final acetogenin product is influenced by the configuration of the starting double bonds; for instance, trans double bonds typically lead to erythro configurations, while cis double bonds result in threo configurations across the hydroxylated carbinol centers and THF rings. nih.govcore.ac.uk The specific type of THF ring (cis or trans) is determined by the direction of epoxidation at a particular double bond, such as the C-19/20 position. nih.govcore.ac.uk
Enzymatic Pathways Involved in this compound Biosynthesis
The general biosynthesis of natural products, including Annonaceous acetogenins, involves multi-step, enzyme-catalyzed processes where absorbed nutrients serve as enzyme substrates. wikidata.org While the polyketide-derived nature of Annonaceous acetogenins suggests the involvement of polyketide synthases (PKS) or related enzymatic machinery, specific enzymatic pathways directly responsible for this compound biosynthesis are not extensively detailed in current public literature.
Detailed studies into the enzymatic steps of acetogenin biosynthesis have been challenging due to difficulties in cultivating Annonaceous plants, including Asimina species, in tissue culture for radiolabeling experiments. nih.gov The acetogenins themselves can inhibit the growth of plant callus, which further complicates in vitro studies of their biosynthetic pathways. nih.gov Although broader enzymatic pathways like the shikimate pathway (involved in aromatic amino acid and specialized metabolite biosynthesis) and general amino acid biosynthesis pathways are well-documented in plants, their direct and specific roles in the unique biosynthesis of this compound are not explicitly elucidated in the available research. nih.govwikidata.orgnih.govwikipedia.org Research primarily focuses on the proposed chemical transformations (e.g., epoxidation, cyclization) rather than the specific enzymes catalyzing each step.
Isolation and Purification Methodologies of Asimin
Extraction Techniques from Plant Matrix
The initial step in isolating Asimin involves its extraction from the plant material, which can include twigs, unripe fruit, seeds, roots, and bark. researchgate.net The selection of an appropriate extraction method is crucial for maximizing the yield and minimizing the co-extraction of interfering substances.
Solvent Extraction: Solvent extraction is the most common initial step for obtaining a crude extract enriched with acetogenins (B1209576). core.ac.uk The choice of solvent is guided by the polarity of the target compounds. As acetogenins are lipophilic polyketides, solvents with varying polarities are employed in a sequential manner to fractionate the crude extract. ui.ac.idresearchgate.net
A general procedure often starts with the extraction of the dried and powdered plant biomass using a polar solvent like ethanol (B145695) or methanol (B129727). core.ac.uknih.gov This is effective in extracting a broad range of compounds, including the acetogenins. The resulting crude ethanolic extract is then subjected to a series of liquid-liquid partitioning steps. This process typically involves sequential fractionation with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate (B1210297). ui.ac.idmdpi.com The acetogenins tend to concentrate in the dichloromethane or ethyl acetate fractions. ui.ac.idnih.gov Modern techniques like thermosonication-assisted extraction (TSAE) have been explored to enhance the efficiency and yield of acetogenin (B2873293) extraction from plant seeds. researchgate.netmdpi.com
Interactive Table: Solvent Systems for this compound Extraction
| Step | Solvent(s) | Purpose | Reference |
|---|---|---|---|
| Initial Extraction | Ethanol (95%) or Methanol | To obtain a crude extract from the plant biomass. | core.ac.uknih.gov |
| Solvent Partitioning | n-Hexane | To remove non-polar compounds like fats and waxes. | mdpi.com |
| Dichloromethane / Chloroform | To extract acetogenins and other medium-polarity compounds. | core.ac.ukui.ac.id | |
| Ethyl Acetate | To isolate remaining acetogenins, often yielding a fraction with high bioactivity. | ui.ac.idmdpi.com |
Bioactivity-Guided Fractionation: To efficiently isolate bioactive compounds like this compound from a complex crude extract, researchers often employ a strategy known as bioactivity-guided fractionation. researchgate.netmdpi.com This method involves systematically separating the extract into fractions and testing the biological activity of each fraction at every stage of separation. researchgate.netnih.gov The most active fractions are then selected for further purification, which streamlines the search for the target compound and avoids the laborious process of isolating every component. core.ac.ukresearchgate.net
A common bioassay used to guide the fractionation of Annonaceous acetogenins is the brine shrimp lethality test (BST). core.ac.uk This test is a simple, rapid, and convenient method for assessing the general cytotoxicity of the fractions, a characteristic property of many acetogenins. Fractions that demonstrate high toxicity (lethality) toward the brine shrimp larvae are prioritized for further separation until a pure, active compound is isolated. core.ac.uknih.gov
Chromatographic Separation Techniques
Following initial extraction and fractionation, chromatographic methods are indispensable for the separation of individual acetogenins from the enriched, yet still complex, fractions. longdom.org
Column Chromatography: Open column chromatography (CC) is a fundamental and widely used technique for the initial separation of compounds from the active fractions. wikipedia.orgorgchemboulder.comchromtech.com The separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. uvic.ca For acetogenin separation, the most common stationary phases are silica (B1680970) gel (for normal-phase chromatography) and reversed-phase silica gel (e.g., RP-18), where compounds are separated primarily based on differences in polarity. mdpi.com
In a typical process, the bioactive fraction is loaded onto the column, and a solvent or a series of solvent mixtures (the mobile phase) is passed through. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted sequentially, with less polar compounds eluting before more polar ones in normal-phase chromatography. orgchemboulder.com The collected fractions are often analyzed by Thin-Layer Chromatography (TLC) to monitor the separation progress and identify fractions containing the target compounds. orgchemboulder.com
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a more sophisticated and efficient form of column chromatography used for the final purification of this compound. longdom.org It utilizes high pressure to pass the mobile phase through a column packed with smaller particles, providing significantly higher resolution and faster separation times compared to traditional column chromatography. nih.gov
Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the structurally similar and often isomeric acetogenins. nih.gov Using columns with stationary phases like C8 or C18, and a mobile phase typically consisting of a gradient of acetonitrile (B52724) or methanol in water, individual acetogenins can be isolated with high purity. aatbio.com The reproducibility of HPLC systems is a key advantage, especially when dealing with the separation of complex isomeric mixtures of acetogenins. core.ac.uk
Interactive Table: Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Column Chromatography (CC) | Silica Gel | Gradient of n-Hexane:Ethyl Acetate | Initial fractionation of bioactive extracts. | mdpi.com |
| Vacuum Column Chromatography | Reversed-Phase Silica (RP-18) | Gradient of Methanol:Water | Further separation of complex fractions. | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | C18 or C8 | Gradient of Acetonitrile:Water | Final purification to isolate pure this compound. | core.ac.ukaatbio.com |
Advanced Purification Strategies for Trace this compound Isolation
Isolating this compound can be particularly challenging when it is present in only trace amounts within the plant matrix. In such cases, advanced and more sensitive purification strategies are required to achieve isolation with sufficient yield and purity.
One approach involves the use of multiple, sequential chromatographic systems that exploit different separation principles. For instance, an initial separation on a normal-phase column could be followed by further purification on a reversed-phase column, and potentially a final polishing step using a different type of column chemistry or a very shallow solvent gradient in HPLC. nih.gov
Preparative HPLC is a key advanced technique for isolating trace compounds. Unlike analytical HPLC, which is used for identification and quantification, preparative HPLC employs larger columns and higher flow rates to purify milligrams to grams of a specific compound from a mixture. mdpi.com This method is essential for obtaining the necessary quantity of a trace compound like this compound for structural elucidation and further research.
Furthermore, novel extraction techniques that can enhance the initial concentration of the target compound, such as the previously mentioned thermosonication-assisted extraction (TSAE), can be considered an advanced strategy. mdpi.com By improving the efficiency of the initial extraction, the starting concentration of this compound in the crude extract is higher, which facilitates subsequent purification steps.
Challenges in this compound Isolation and Purity Assessment
The isolation of this compound is fraught with several challenges that stem from the nature of the compound and its source.
Structural Complexity and Isomers: The Annonaceae family produces a vast array of acetogenins, many of which are structural isomers or stereoisomers of one another. core.ac.uk These compounds often have the same molecular weight and similar polarities, making their separation extremely difficult even with high-resolution techniques like HPLC. core.ac.uk
Low Abundance: this compound and other specific acetogenins may be present in very low concentrations in the plant material, requiring the processing of large amounts of biomass to obtain even small quantities of the pure compound. researchgate.net
Matrix Complexity: The plant extract contains a multitude of other secondary metabolites (alkaloids, flavonoids, etc.) that can interfere with the separation process and must be systematically removed. nih.govijpsr.com
Purity Assessment: Determining the purity of the final isolated compound is a significant challenge. The absence of commercially available analytical standards for most acetogenins makes quantitative analysis and purity confirmation difficult. mdpi.com Purity is often assessed using a combination of techniques, such as HPLC with multiple detectors (e.g., PDA, MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, minor impurities of structurally similar isomers may still go undetected. mdpi.comnih.gov Phenotypic criteria alone are insufficient to confirm the purity of an isolate. nih.gov
Analytical Characterization Techniques for Asimin
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise molecular structure of Asimin, leveraging its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely applied.
¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides crucial information regarding the number, type, and connectivity of hydrogen atoms within the this compound molecule. For acetogenins (B1209576), characteristic resonances are often observed in specific regions of the spectrum, such as around δ 7, 5, 3.6–3.9, and 1.2–1.4 ppm, which are indicative of the lactone ring, tetrahydrofuran (B95107) (THF) rings, and hydroxylated carbons, respectively researchgate.netthieme-connect.com. These distinctive chemical shifts aid in identifying acetogenin-enriched fractions during isolation processes researchgate.netthieme-connect.com.
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides insights into the carbon skeleton of this compound, revealing the number of unique carbon environments and their hybridization states. Chemical shifts in ¹³C NMR spectra are highly sensitive to the electronic environment of carbon atoms, offering complementary data to ¹H NMR for structural assignment.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing direct and long-range correlations between protons and carbons. These experiments are critical for unambiguously assigning all proton and carbon signals and confirming the connectivity within the complex structure of this compound, including its bis-tetrahydrofuran system and the long hydrocarbon chain thieme-connect.comnih.govird.fr. For instance, 400 MHz ¹H and ¹³C NMR spectra have been used to distinguish this compound from its diastereomers by analyzing shifts for specific carbons (e.g., C-19, C-20, C-21, and C-22) and methylene (B1212753) protons ird.fr.
Mass Spectrometry (MS) is pivotal for determining the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns essential for structural confirmation and differentiation of isomers.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI-MS), provides highly accurate mass measurements, allowing for the determination of the exact molecular formula of this compound (C37H66O7, Exact Mass: 622.48) hodoodo.complantaedb.comnih.govuni.lu. This precision is crucial for distinguishing this compound from other compounds with similar nominal masses hodoodo.comuni.lu.
Tandem Mass Spectrometry (MS/MS): MS/MS, including techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS), involves the fragmentation of the parent ion to produce characteristic daughter ions umsystem.edursc.orgnih.govuncg.edu. The fragmentation patterns provide valuable structural information, particularly concerning the positions of hydroxyl groups and the arrangement of the tetrahydrofuran rings within the acetogenin (B2873293) backbone nih.govuncg.edu. For instance, collision-induced dissociation (CID) has been employed to reveal characteristic cleavages that provide structural details of acetogenins nih.gov. Post-column lithium infusion can increase the sensitivity of fragments, aiding in the characterization of structural classes rsc.orguncg.edu.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. By analyzing the absorption of infrared radiation by molecular vibrations, characteristic absorption bands corresponding to specific functional groups can be identified. For this compound, which contains hydroxyl groups, ether linkages (in the THF rings), and a α,β-unsaturated γ-lactone, IR spectroscopy can confirm the presence of O-H stretching, C-O stretching, and C=O stretching vibrations, respectively ird.frnih.govnih.gov. Comparisons of IR spectra between isolated and synthetic samples, or between this compound and its isomers, can further support structural assignments ird.frnih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about the electronic transitions within the molecule drawellanalytical.comtechnologynetworks.com. For compounds like this compound containing conjugated systems, such as the α,β-unsaturated γ-lactone, UV-Vis spectroscopy can indicate the presence of chromophores and their electronic transitions ird.fr. While less informative for detailed structural elucidation compared to NMR or MS, UV-Vis detection is commonly coupled with chromatographic separation techniques (e.g., HPLC-UV/Vis DAD) for detection and quantification purposes belgium.beajol.infomeasurlabs.com.
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration and conformational properties of chiral molecules. This compound, being a complex natural product with multiple chiral centers, exhibits optical activity. CD experiments can be employed to assign the stereochemistry of this compound and its diastereomers by analyzing the differential absorption of left and right circularly polarized light nih.govnih.gov. This technique is particularly useful for distinguishing between closely related isomers that may have similar 1D and 2D NMR and MS data but differ in their spatial arrangement nih.gov. For example, CD experiments have been used to determine the absolute configuration of acetogenins from Asimina triloba, including this compound and its isomers nih.gov.
Chromatographic Quantification and Detection Methods
Chromatographic techniques are essential for the separation, purification, quantification, and detection of this compound from complex plant extracts, often coupled with spectroscopic detectors.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): HPLC and its faster, more efficient counterpart, UHPLC, are widely used for the separation of this compound from other compounds in Asimina triloba extracts ird.frumsystem.edunih.govkoreascience.kr. Various column chemistries (e.g., reversed-phase, normal-phase) and solvent systems are employed to achieve optimal separation thieme-connect.comird.fr. HPLC is often coupled with detectors such as UV-Vis (HPLC-UV/Vis DAD) for quantification based on absorbance, or with mass spectrometers (HPLC-MS) for more specific detection and identification belgium.bemeasurlabs.comkoreascience.krnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for both the quantification and characterization of this compound and other acetogenins umsystem.edunih.govuncg.edukoreascience.kr. The chromatographic separation provided by LC minimizes matrix effects and allows for the analysis of individual compounds, while the MS/MS component provides structural information and high sensitivity for detection and quantification. This technique is used for targeted and non-targeted analysis of acetogenins in plant extracts nih.govkoreascience.kr.
Gas Chromatography-Mass Spectrometry (GC-MS): While acetogenins like this compound are generally less volatile, GC-MS can be used for the analysis of more volatile compounds in Asimina triloba extracts, especially after derivatization to increase volatility nih.goveku.eduresearchgate.net. GC-MS is particularly useful for the identification and quantification of volatile aroma compounds, which may co-exist with acetogenins in the plant eku.eduresearchgate.net. However, for the direct analysis of this compound, LC-based methods are typically preferred due to its higher molecular weight and polarity.
Surface Sampling Techniques: Advanced techniques like the droplet-liquid microjunction-surface sampling probe coupled to UHPLC-PDA-HRMS/MS have been developed for in situ analysis of acetogenins directly from plant tissues of Asimina triloba. This method allows for rapid identification and differentiation of acetogenins directly from various plant organs without extensive sample preparation, combining chromatographic separation with high-resolution mass spectrometry for isomer discernment rsc.orguncg.eduhtximaging.comrsc.org.
These analytical techniques provide a robust framework for the comprehensive characterization of this compound, enabling researchers to understand its chemical properties and differentiate it from related compounds.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is widely employed for the analysis of this compound and other annonaceous acetogenins due to its ability to provide high resolution, enhanced sensitivity, and faster analysis times compared to traditional HPLC uncg.edunih.gov. UHPLC systems are particularly effective for separating the numerous analogues and isomers that constitute the complex mixture of acetogenins found in Asimina triloba uncg.edursc.org.
In studies focusing on Asimina and Annona species, UHPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) has been utilized for both targeted and non-targeted analysis of acetogenins nih.govdntb.gov.ua. This approach allows for the comprehensive profiling of these compounds in various plant extracts, such as methanolic extracts nih.gov. The high-resolution capabilities of UHPLC are essential for distinguishing between closely related acetogenin structures and their multiple isomers, which can be challenging with direct ambient ionization techniques alone uncg.edursc.org.
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC) is a technique primarily used for the separation and analysis of volatile and semi-volatile compounds exlibrisgroup.comnih.govphcogj.com. Given this compound's molecular weight of 622.9 g/mol and its complex, non-volatile structure as a trihydroxy-bistetrahydrofuran fatty acid γ-lactone, it is generally not directly amenable to GC analysis without prior derivatization to increase its volatility nih.govuni.luplantaedb.com.
However, GC, often coupled with mass spectrometry (GC-MS), plays a role in the broader analytical characterization of Asimina plants by identifying other volatile components present in the plant matrix researchgate.netresearchgate.netugent.be. For instance, GC-MS has been used to analyze the chemical composition of extracts from Annona squamosa seeds, identifying over 100 compounds, including volatile constituents like (Z)-hexadec-9-enal and triolein (B1671897) researchgate.net. Similarly, floral scents of Asimina species, which are composed of volatile organic compounds, have been analyzed using GC-MS to identify and characterize these components researchgate.netugent.be. While not directly characterizing this compound, such analyses contribute to a complete phytochemical profile of the plant source.
Coupled Techniques (e.g., LC-MS, GC-MS)
Coupled techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the comprehensive analysis of this compound and related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, including its advanced forms like UHPLC-HRMS/MS and UHPLC-QToF-MS, is the primary method for analyzing this compound and other annonaceous acetogenins uncg.edursc.orgnih.govkoreascience.kracs.org. This coupling combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry.
A significant challenge in the LC-MS analysis of acetogenins is their tendency not to form prominent product ions when using electrospray ionization (ESI), which can complicate structural elucidation via tandem mass spectrometry (MS/MS) uncg.edu. To overcome this, a clever development involves the post-column infusion of lithium uncg.edursc.orgresearchgate.netrsc.org. Lithium addition greatly increases the sensitivity for high-resolution tandem mass spectrometry (HRMS/MS) by forming prominent lithiated adducts ([M + Li]+) for both precursor and product ions, thereby providing discernible fragmentation patterns uncg.eduresearchgate.net.
For instance, in the analysis of Asimina triloba extracts, LC-HRMS has been used to determine the concentrations of acetogenins like annonacin (B1665508) and squamocin, and to separate and detect their isomers acs.org. Mass defect filtering (MDF) is another valuable tool applied in conjunction with LC-MS to deconvolute complex chromatograms of acetogenin mixtures uncg.edu. MDF capitalizes on the fact that related analogues often fall within a specific mass range and, more importantly, exhibit similar mass defects, allowing for rapid generation of lists of possible analogues for further investigation uncg.edu.
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed, GC-MS is generally not suitable for the direct analysis of this compound due to its high molecular weight and low volatility nih.govuni.luplantaedb.com. However, GC-MS is extensively used for the identification of volatile organic compounds (VOCs) and semi-volatile compounds in plant extracts researchgate.netphcogj.comnih.govmdpi.commicrobiologyjournal.org. These analyses contribute to a broader understanding of the plant's chemical profile, which may indirectly support research into the presence and context of non-volatile compounds like this compound. For example, GC-MS has been used to analyze essential oils and aroma components from various plant species, identifying diverse phytochemicals such as terpenes, steroids, phenols, esters, and fatty acids phcogj.commdpi.commicrobiologyjournal.org.
In Situ Analytical Approaches for Plant Tissue Analysis
In situ analytical approaches allow for the direct examination of chemical compounds within intact or minimally processed plant tissues, providing insights into their spatial distribution and concentration without extensive sample preparation uncg.edursc.orghtximaging.comacs.org. For this compound and other annonaceous acetogenins in Asimina triloba, a key in situ technique involves the droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP) coupled to UHPLC-PDA-HRMS/MS uncg.edursc.orgresearchgate.netrsc.orghtximaging.com.
This surface sampling system enables the rapid identification and differentiation of annonaceous acetogenins directly from various organs of A. triloba, including seeds, fruit pulp, twigs, leaves, and flowers uncg.edursc.orgresearchgate.nethtximaging.com. The coupling with UHPLC-HRMS/MS is critical because direct ambient ionization techniques alone often struggle to discern the abundance of acetogenin isomers present in plant samples due to the lack of chromatographic separation uncg.edursc.org.
Research has shown that the droplet-LMJ-SSP, when combined with chromatographic separation and mass spectrometry fragmentation, effectively screens, characterizes, and compares acetogenins directly from different plant tissues uncg.edu. For instance, studies have revealed that while the secondary metabolite profiles across various plant tissues of A. triloba are similar, the ovaries, a previously unstudied source, were found to contain the most extensive number of annonaceous acetogenin analogues htximaging.com.
For plant tissues with waxy or hydrophobic surfaces, such as leaves and flowers, specific sample preparation steps like cryotome cross-sectioning can be implemented to facilitate in situ analysis uncg.eduhtximaging.com. This involves immersing small pieces of tissue in an embedding medium, freezing them, and then cutting them into thin cross-sections for analysis uncg.eduhtximaging.com.
The use of post-column lithium infusion in conjunction with in situ LC-MS/MS analysis further enhances sensitivity and provides discernible fragmentation patterns, aiding in the characterization of structural classes of acetogenins uncg.eduresearchgate.net. Mass defect filtering can then be applied to mine the data for various acetogenin analogues, leveraging the consistent mass defect characteristics within related compound families uncg.edu.
Chemical Synthesis of Asimin and Its Stereoisomers
Total Synthesis Approaches to Asimin
The total synthesis of this compound has been a focal point in synthetic organic chemistry due to its structural complexity and the need to resolve early ambiguities regarding its stereochemical assignment beilstein-journals.orgacs.org. McLaughlin's group first isolated this compound in 1994, initially proposing a C-10(S) configuration, which was later revised to C-10(R) based on subtle nuclear magnetic resonance (NMR) chemical shift differences beilstein-journals.orgacs.org. This prompted extensive synthetic efforts to confirm the correct absolute stereochemistry.
A notable convergent total synthesis of this compound was reported by Rein's group in 2005 beilstein-journals.org. Their approach leveraged asymmetric Horner-Wadsworth-Emmons (HWE) reactions for the desymmetrization of a meso-dialdehyde. This initial step yielded a secondary alcohol, which was subsequently transformed through a Mitsunobu reaction and basic hydrolysis to an inverted product. This intermediate then underwent a hetero-Michael cyclization, leading to the formation of the desired cis-cis-tetrahydropyran (THP) core beilstein-journals.org.
Marshall's group also accomplished a convergent total synthesis of this compound and its C-10 epimer, providing definitive insights into its stereochemistry acs.orgacs.orgnih.gov. Key features of their synthetic strategy included:
The addition of an enantioenriched γ-OMOM allylic indium reagent to a C-23 aldehyde precursor, which effectively installed the C-24–C-34 segment and simultaneously established the C-24 and C-23 stereocenters acs.orgacs.orgnih.gov.
A subsequent addition of another enantioenriched γ-OMOM allylic indium reagent to a C-16 aldehyde, leading to the formation of the C-10–C-15 segment and the introduction of the C-15 and C-16 stereocenters acs.orgacs.orgnih.gov.
The crucial introduction of the C-1–C-9 segment via the addition of a dialkyl zinc reagent. This reaction was catalyzed by a chiral triflamide-Ti(O-i-Pr)4 complex, allowing for the precise creation of either the 10(R) or 10(S) stereocenters acs.orgacs.orgacs.orgnih.gov.
A final aldol (B89426) condensation of the assembled C-1–C-34 segment with an OTBS-protected lactic aldehyde, which incorporated the characteristic C-35–C-37 butenolide segment acs.orgacs.orgnih.gov.
These synthetic efforts collectively demonstrated the feasibility of constructing the complex architecture of this compound.
Stereoselective Synthesis Methodologies
The synthesis of this compound, with its numerous chiral centers, necessitates highly stereoselective methodologies to ensure the correct relative and absolute configurations are established. The control over diastereoselectivity and enantioselectivity at each bond-forming step is paramount for synthesizing the natural product.
Prominent stereoselective methodologies applied in this compound's total synthesis include:
Asymmetric Horner-Wadsworth-Emmons (HWE) Reactions: Employed by Rein's group for the desymmetrization of meso-dialdehydes, these reactions were critical for the stereocontrolled formation of key intermediates beilstein-journals.org.
Enantioenriched Allylic Indium Reagent Additions: Marshall's synthetic route heavily relied on the use of enantioenriched γ-OMOM allylic indium reagents. These reagents facilitated the stereoselective installation of multiple chiral centers (C-24, C-23, C-15, C-16) during the construction of the long aliphatic chains and the bis-THF core acs.orgacs.orgnih.gov.
Chiral Catalyst-Mediated Dialkyl Zinc Additions: The precise control over the C-10 stereocenter, which was initially ambiguous, was achieved through the addition of a dialkyl zinc reagent in the presence of a chiral triflamide-Ti(O-i-Pr)4 complex acs.orgacs.orgacs.orgnih.gov. This method allowed for the selective formation of either the 10(R) or 10(S) isomer.
Hetero-Michael Cyclization: This reaction was utilized by Rein's group to stereoselectively construct the cis-cis-THP core unit, demonstrating control over the ring-forming process beilstein-journals.org.
These methodologies underscore the sophisticated strategies required to achieve the desired stereochemical outcome in the synthesis of complex natural products.
Convergent and Modular Synthetic Strategies
In the total synthesis of this compound by Marshall's group, a convergent strategy was effectively implemented acs.orgacs.orgnih.gov. This involved:
Fragment Assembly: Distinct segments of the this compound molecule, such as the C-24–C-34, C-10–C-15, and C-1–C-9 segments, were synthesized independently acs.orgacs.orgnih.gov. This modular approach allowed for the optimization of each fragment's synthesis before their strategic coupling.
Late-Stage Butenolide Incorporation: The C-35–C-37 butenolide segment, a characteristic feature of annonaceous acetogenins (B1209576), was introduced towards the final stages of the synthesis via an aldol condensation acs.orgacs.orgnih.gov. This late-stage incorporation minimizes the handling of the sensitive butenolide functionality throughout the earlier synthetic steps.
The adoption of such modularity proved crucial for the successful synthesis of both C-10 epimers of this compound, facilitating the unambiguous assignment of the natural product's absolute configuration acs.orgacs.orgacs.orgnih.gov.
Confirmation of Absolute Stereochemistry via Synthesis
The total synthesis of this compound played a critical role in definitively establishing its absolute stereochemistry, particularly at the C-10 position, where initial reports from natural product isolation were ambiguous beilstein-journals.orgacs.orgacs.orgnih.gov.
Early studies by McLaughlin's group initially assigned this compound as the C-10(S) isomer, but later revised this to C-10(R) based on subtle differences observed in the 1H NMR spectra of Mosher ester derivatives beilstein-journals.orgacs.org. To provide conclusive evidence, Marshall's group undertook the total synthesis of both the C-10(R) and C-10(S) epimers of this compound beilstein-journals.orgacs.org.
By synthesizing both diastereomers, direct comparison of their spectroscopic data, including 1H NMR spectra and optical rotation values, with those of natural this compound was possible acs.orgacs.orgnih.gov. This comparative analysis unequivocally confirmed that the 10(R) diastereomer corresponded to the natural product acs.orgacs.orgnih.gov.
Further confirmation of the absolute configuration of this compound, along with other related annonaceous acetogenins, has been achieved through the application of the Mosher ester methodology acs.orgcapes.gov.br. This technique involves the derivatization of secondary alcohol groups with chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) acs.orgcapes.gov.brmdpi.comresearchgate.net. Analysis of the 1H and 19F NMR chemical shift differences of the resulting diastereomeric MTPA esters provides robust evidence for the absolute configuration of the chiral carbinol centers acs.orgmdpi.comresearchgate.net.
Table of Chemical Compounds and PubChem CIDs
Structural Modifications, Derivatives, and Analogs of Asimin
Design and Synthesis of Asimin Derivatives
The design and synthesis of this compound derivatives are driven by the need to understand structure-activity relationships (SAR) and to potentially develop compounds with enhanced or modified biological profiles. Total syntheses of this compound and other Annonaceous acetogenins (B1209576) have been successfully achieved, providing access to these complex natural products and their modified forms. thegoodscentscompany.comwikipedia.orgctdbase.org
Synthetic strategies for acetogenin (B2873293) analogs often employ convergent, linear, and biomimetic approaches. These methods frequently utilize readily available chiral starting materials such as amino acids, sugars, and tartaric acid, or rely on asymmetric reactions like Sharpless asymmetric epoxidation (AE), Sharpless asymmetric dihydroxylation (AD), and diastereoselective Williamson etherification. beilstein-journals.org Through these synthetic routes, researchers can introduce specific alterations to the this compound scaffold. Examples of derivatized acetogenins include the preparation of amines, esters, and glycosylated forms, which can lead to compounds with altered physicochemical properties or improved bioavailability. beilstein-journals.org The overarching goal of these synthetic efforts is to simplify the molecular structure while retaining the essential functionalities responsible for their inhibitory effects, particularly against mitochondrial complex I. ut.ee
Creation of Simplified Mimics and Chimeras
The development of simplified mimics and chemical chimeras of this compound is a key aspect of SAR studies. The complexity of natural acetogenins, often featuring numerous chiral centers, presents significant synthetic challenges. Simplified mimics are designed to overcome these challenges by reducing the number of chiral centers while striving to maintain the core functionalities necessary for biological activity. ut.ee This approach aims to identify the minimal structural requirements for a given effect, potentially leading to more accessible synthetic routes for potent analogs.
Alterations to Tetrahydrofuran (B95107) Ring Systems and Aliphatic Chains
The tetrahydrofuran (THF) ring system and the long aliphatic chains are central to the molecular architecture and biological activity of this compound and other Annonaceous acetogenins. Structural modifications in these regions have a profound impact on their properties.
Research has demonstrated that the stereochemistry of the bis-THF core, including the THF rings themselves and their adjacent hydroxyl functions, significantly influences the cytotoxicity of acetogenins like asimicin. nih.gov This finding challenged earlier perceptions that THF core stereochemistry had little effect on activity. nih.gov
Furthermore, the precise positioning of the adjacent bis-THF ring moiety along the aliphatic chain is critical for maximizing the bioactivities of asimicin-type acetogenins. nih.govacs.org Studies on compounds like longimicins A-D, which are this compound-type acetogenins with shifted THF ring locations along the aliphatic chains, have shown that these alterations can lead to reduced activity compared to their structural isomers. nih.govacs.org This highlights the importance of the spatial arrangement of the THF rings relative to the rest of the molecule.
The length and flexibility of the alkyl spacer moiety, which connects the THF and the α,β-unsaturated γ-lactone ring moieties, are also considered essential for potent activity. researchgate.net Modifying the number of methylene (B1212753) groups within these aliphatic chains can influence key physicochemical properties such as lipophilicity and water solubility, which in turn affect how the compound interacts with biological systems. umb.edu
Impact of Hydroxyl Group Positioning on Molecular Architecture
For example, the isolation of new adjacent bis-THF acetogenins with four hydroxyl groups, such as bullatetrocin, 10-hydroxyasimicin, and 10-hydroxytrilobacin from Asimina triloba, has allowed for detailed structure-activity relationship discussions concerning trihydroxylated and tetrahydroxylated acetogenins. thegoodscentscompany.comnih.govacs.org Another example is asimitrin, an adjacent ring-hydroxylated bis-THF acetogenin, and 4-hydroxytrilobin, which possesses an adjacent bis-THF ring with two flanking hydroxyl groups and an additional hydroxyl group at the C-4 position of the γ-lactone. researchgate.net
Mechanisms of Action of Asimin at the Molecular and Cellular Levels
Inhibition of Mitochondrial Complex I Activity
Asimin, like other Annonaceous acetogenins (B1209576), directly targets and inhibits the function of mitochondrial Complex I. ijper.orgnih.govmdpi.com This large multi-protein complex is the first and largest enzyme of the mitochondrial electron transport chain. Its inhibition disrupts the normal flow of electrons from NADH to ubiquinone, a critical step in cellular respiration.
ATP Deprivation and Bioenergetic Dysregulation
The primary consequence of Complex I inhibition by this compound is a severe disruption of adenosine (B11128) triphosphate (ATP) synthesis. By blocking the electron transport chain, this compound halts the process of oxidative phosphorylation, which is the principal source of ATP in aerobic organisms. This leads to a state of ATP deprivation, particularly detrimental to cancer cells which have high metabolic rates and energy demands. ijper.orgresearchgate.netmdpi.com The resulting bioenergetic dysregulation compromises numerous ATP-dependent cellular processes essential for cell survival and proliferation.
Table 1: Effects of Annonaceous Acetogenins on Cellular Bioenergetics
| Parameter | Effect of Acetogenin (B2873293) Treatment | Cellular Consequence |
| Mitochondrial Complex I Activity | Potent Inhibition | Impaired electron flow |
| Oxidative Phosphorylation | Disruption | Reduced ATP synthesis |
| Cellular ATP Levels | Significant Depletion | Energy crisis, metabolic stress |
| Glycolysis | Potential upregulation (compensatory) | Metabolic shift |
Electron Transport Chain Impairment
Inhibition of Complex I by this compound creates a bottleneck in the electron transport chain. nih.govmdpi.com This impairment not only curtails ATP production but can also lead to an increase in the production of reactive oxygen species (ROS). The disruption of the electron flow can cause electrons to leak and prematurely react with molecular oxygen, generating superoxide (B77818) radicals and other damaging ROS. This increase in oxidative stress can further damage cellular components, including mitochondria, and contribute to the induction of cell death pathways.
Induction of Apoptosis and Programmed Cell Death Pathways
The profound cellular stress induced by this compound, primarily through the inhibition of mitochondrial Complex I, culminates in the activation of programmed cell death, or apoptosis. ijper.orgnih.govresearchgate.net Annonaceous acetogenins have been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms.
The intrinsic, or mitochondrial, pathway of apoptosis is a key target. The inhibition of Complex I and the subsequent bioenergetic crisis can lead to the permeabilization of the mitochondrial outer membrane. This allows for the release of pro-apoptotic factors into the cytoplasm, such as cytochrome c. The release of these factors triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, which then dismantle the cell in an orderly fashion. ijper.org
Furthermore, acetogenins can modulate the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. For instance, they have been observed to decrease the expression of the anti-apoptotic protein Bcl-2, while potentially promoting the activity of pro-apoptotic members like Bax. nih.govdovepress.com
Interestingly, some studies on acetogenin mimics have revealed a caspase-3-independent cell death pathway involving the nuclear translocation of Apoptosis-Inducing Factor (AIF), highlighting the multifaceted pro-apoptotic action of this class of compounds. nih.gov
Modulation of Cellular Signaling Pathways
Beyond its direct impact on mitochondrial function and apoptosis, this compound and related acetogenins can modulate critical cellular signaling pathways that are often dysregulated in cancer.
Hypoxia-Inducible Factor (HIF-1α) Inhibition
Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a pivotal role in the adaptation of cancer cells to low-oxygen (hypoxic) environments, a common feature of solid tumors. HIF-1α promotes angiogenesis, metabolic adaptation, and cell survival. Annonaceous acetogenins have been demonstrated to inhibit the activation of HIF-1α. aacrjournals.org This inhibition appears to be linked to the suppression of mitochondrial respiration at Complex I. By blocking HIF-1α activation, acetogenins can thwart the adaptive mechanisms of cancer cells to hypoxia, thereby reducing their tumorigenicity and metastatic potential. nih.govui.ac.id Molecular docking studies have suggested that acetogenins may directly interact with and inhibit HIF-1α. ui.ac.idscispace.com
Table 2: Impact of Acetogenins on HIF-1α and Related Processes
| Target/Process | Effect of Acetogenin Treatment | Implication for Cancer Cells |
| HIF-1α Activation | Inhibition | Reduced adaptation to hypoxia |
| VEGF Induction | Suppression | Inhibition of angiogenesis |
| GLUT-1 Induction | Suppression | Impaired glucose uptake |
Cell Cycle Arrest Mechanisms (e.g., G1 phase)
This compound and other acetogenins can interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. nih.gov Studies have shown that these compounds can induce cell cycle arrest, particularly in the G1 phase. ijper.orgnih.gov This G1 arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, the acetogenin annonacin (B1665508) has been shown to decrease the expression of cyclin D1, a crucial protein for the G1 to S phase transition. nih.gov Concurrently, it can increase the expression of cyclin-dependent kinase inhibitors such as p21(WAF1) and p27(kip1), which act as brakes on the cell cycle machinery. nih.gov By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating.
Interactions with Specific Molecular Targets and Enzymes
This compound's principal molecular target is the large, multi-subunit enzyme Complex I, located in the inner mitochondrial membrane. This enzyme is the first and largest of the protein complexes in the respiratory chain and is responsible for oxidizing NADH and transferring electrons to coenzyme Q10 (ubiquinone). This process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient that drives ATP synthesis.
This compound, like other Annonaceous acetogenins, functions as a powerful inhibitor of this vital process. While direct crystallographic or cryo-electron microscopy studies specifically detailing the binding of this compound to Complex I are not extensively available, significant insights have been gained from studies of structurally similar acetogenins, such as asimicin and bullatacin (B1665286). Research using a photoaffinity analogue of asimicin has demonstrated cross-linking to the ND1, ND2, and ND5 subunits of Complex I, suggesting that these mitochondrially encoded subunits are integral to the binding site of this class of inhibitors.
The binding of acetogenins is understood to occur within the ubiquinone-binding channel of Complex I. These long-chain fatty acid derivatives are thought to insert into this channel, effectively blocking the access of ubiquinone to its reduction site near the N2 iron-sulfur cluster. This physical obstruction prevents the transfer of electrons from the iron-sulfur clusters to ubiquinone, thereby halting the flow of electrons down the respiratory chain.
The consequences of this inhibition are profound. The blockage of electron flow leads to a halt in proton pumping by Complex I, dissipating the mitochondrial membrane potential. This, in turn, severely curtails the production of ATP through oxidative phosphorylation, depriving the cell of its primary energy currency. The disruption of the electron transport chain can also lead to the increased production of reactive oxygen species (ROS), which can induce oxidative stress and further cellular damage, ultimately triggering the intrinsic pathway of apoptosis.
Comparative Mechanistic Analysis with Other Annonaceous Acetogenins
This compound shares its fundamental mechanism of action with other Annonaceous acetogenins, such as bullatacin and trilobacin (B128922). They are all potent inhibitors of mitochondrial Complex I. However, subtle variations in their chemical structures can lead to differences in their potency and, to a lesser extent, their specific interactions with the enzyme complex.
Annonaceous acetogenins are characterized by a long aliphatic chain, one or more tetrahydrofuran (B95107) (THF) rings, and a terminal α,β-unsaturated γ-lactone ring. The number and stereochemistry of the THF rings, as well as the length and hydroxylation pattern of the aliphatic chain, are key determinants of their biological activity.
Studies comparing the cytotoxic and inhibitory activities of various acetogenins have consistently shown that compounds with adjacent bis-THF rings, like bullatacin, are among the most potent inhibitors of Complex I. This compound, which is structurally very similar to asimicin, also falls into this category of highly active acetogenins.
The table below presents a comparative overview of the cytotoxic potencies of this compound and other notable Annonaceous acetogenins against various human cancer cell lines. The effective dose 50 (ED50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, highlight the remarkable potency of this class of molecules.
| Compound | Cancer Cell Line | ED50 (µg/mL) |
| This compound | Lung Carcinoma (A-549) | 10-9 - 10-12 |
| Colon Adenocarcinoma (HT-29) | 10-9 - 10-12 | |
| Breast Adenocarcinoma (MCF-7) | 10-9 - 10-12 | |
| Bullatacin | Lung Carcinoma (A-549) | < 10-12 |
| Colon Adenocarcinoma (HT-29) | < 10-12 | |
| Breast Adenocarcinoma (MCF-7) | < 10-12 | |
| Trilobacin | Lung Carcinoma (A-549) | 10-9 - 10-12 |
| Colon Adenocarcinoma (HT-29) | 10-9 - 10-12 | |
| Breast Adenocarcinoma (MCF-7) | 10-9 - 10-12 |
This table is generated based on data from multiple sources and is intended for comparative purposes. Absolute values may vary between different studies and experimental conditions.
While the primary mechanism of inhibiting Complex I is conserved among these acetogenins, minor differences in their binding affinities and kinetics may exist due to their distinct three-dimensional structures. These structural variations can influence how they fit into the ubiquinone-binding channel and interact with specific amino acid residues within the ND1, ND2, and ND5 subunits. However, the overarching consequence of their interaction with Complex I remains the same: a catastrophic failure of cellular energy metabolism, leading to apoptosis. The exceptional potency of this compound and its congeners underscores the critical importance of Complex I as a therapeutic target and highlights the potential of these natural products in the development of novel anticancer agents.
Preclinical Research Studies of Asimin
In Vitro Studies on Cellular Models
In vitro studies are conducted in controlled laboratory environments, often using cell cultures, to assess the direct effects of a compound on biological systems ardascience.com.
Extracts and isolated compounds from Asimina triloba have demonstrated significant cytotoxic activity against a range of human tumor cell lines. An acetogenin-rich extract from Asimina triloba was found to be highly potent against SK-MEL (melanoma), KB (oral epidermoid carcinoma), and BT-549 (breast cancer) cells, exhibiting IC₅₀ values ranging from 0.09 to 0.11 µg/mL. An alkaloid-rich extract also showed cytotoxicity, albeit with lower potency, against these cell lines, with IC₅₀ values between 1.7 and 2.6 µg/mL medrxiv.orgnih.gov.
Among the six isolated alkaloids from Asimina triloba (anolobine-9-O-β-D-glucopyranoside, anolobine, norushinsunine, liriodenine (B31502), squamolone, and coclaurine), three—anolobine-9-O-β-D-glucopyranoside, norushinsunine, and liriodenine—demonstrated cytotoxic activity against human solid tumor cell lines including SK-MEL, KB, BT-549, and SK-OV-3 (ovarian cancer) medrxiv.orgnih.gov.
Liriodenine, an oxoaporphine alkaloid, has been shown to exert potent anti-proliferative and apoptosis-inducing effects on human lung cancer cells (A549). Studies indicated that liriodenine reduced the enzymatic activity of the cyclin B1/cyclin-dependent kinase 1 complex and led to the activation of caspases, thereby inducing apoptosis in A549 cells, particularly under serum-free conditions medrxiv.org.
Annonacin (B1665508), a cytotoxic mono-tetrahydrofuran acetogenin (B2873293) purified from the seeds of Annona reticulata (a related Annonaceae plant), also induced significant cell death across various cancer cell lines. T24 bladder cancer cells in the S phase were particularly vulnerable to annonacin's cytotoxicity. Annonacin was observed to activate p21 in a p53-independent manner, leading to the arrest of T24 cells at the G1 phase medrxiv.org.
Table 1: Cytotoxic Activity (IC₅₀) of Asimina triloba Extracts against Human Tumor Cell Lines
| Extract Type | Cell Lines (SK-MEL, KB, BT-549) | IC₅₀ Range (µg/mL) | Reference |
| Acetogenin-rich | SK-MEL, KB, BT-549 | 0.09–0.11 | medrxiv.orgnih.gov |
| Alkaloid-rich | SK-MEL, KB, BT-549 | 1.7–2.6 | medrxiv.orgnih.gov |
Table 2: Cytotoxic Activity of Isolated Alkaloids from Asimina triloba against Human Tumor Cell Lines
| Compound | Cell Lines (SK-MEL, KB, BT-549, SK-OV-3) | Activity | Reference |
| Anolobine-9-O-β-D-glucopyranoside | SK-MEL, KB, BT-549, SK-OV-3 | Cytotoxic | medrxiv.orgnih.gov |
| Norushinsunine | SK-MEL, KB, BT-549, SK-OV-3 | Cytotoxic | medrxiv.orgnih.gov |
| Liriodenine | SK-MEL, KB, BT-549, SK-OV-3, A549 | Cytotoxic, Anti-proliferative, Apoptosis-inducing | medrxiv.orgnih.gov |
The cytotoxic potential of Asimina triloba extracts and its alkaloidal constituents has been evaluated using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method employed to determine cell viability and quantify cytotoxicity nih.govbidd.group. This assay measures cellular metabolic activity, which is indicative of viable cells. The results, often expressed as IC₅₀ values, represent the concentration of the compound required to inhibit 50% of cell growth or viability medrxiv.orgnih.gov.
While demonstrating promising anti-tumor activities, compounds from Asimina triloba have also shown neurotoxic effects. The acetogenin-rich extract was found to be significantly toxic to rat cortical neurons at a concentration of 10 µg/mL medrxiv.orgnih.gov. Although the alkaloidal extract did not show toxicity to neurons up to 10 µg/mL, the pure alkaloids, including anolobine-9-O-β-D-glucopyranoside, norushinsunine, and liriodenine, exhibited concentration-dependent toxicity to neurons medrxiv.orgnih.gov.
Annonacin, a prominent acetogenin found in pawpaw fruit, has been extensively studied for its neurotoxic properties. Purified annonacin at 30.07 µg/mL and crude ethyl acetate (B1210297) extract of pawpaw fruit pulp at 47.96 µg/mL induced 50% death of cortical neurons within 48 hours of treatment. The neurotoxicity of annonacin was observed to be enhanced in the presence of the crude extract medrxiv.orgnih.govbidd.groupnih.govcgl.org.cn. These findings highlight the contribution of both acetogenin and alkaloidal constituents to the neurotoxicity observed in Asimina triloba extracts medrxiv.orgnih.gov.
Table 3: Neurotoxicity of Asimina triloba Extracts and Annonacin on Cortical Neurons
| Compound/Extract | Concentration (µg/mL) | Effect | Reference |
| Acetogenin-rich extract | 10 | Significantly toxic to neurons | medrxiv.orgnih.gov |
| Pure alkaloids | Concentration-dependent | Toxic to neurons | medrxiv.orgnih.gov |
| Purified Annonacin | 30.07 | Induced 50% death of cortical neurons (48h) | medrxiv.orgnih.govbidd.groupcgl.org.cn |
| Crude EtOAc extract | 47.96 | Induced 50% death of cortical neurons (48h) | medrxiv.orgnih.govbidd.groupcgl.org.cn |
Beyond general cytotoxicity, specific biological activities have been investigated. Liriodenine demonstrated anti-proliferative effects on human lung cancer cells by reducing the activity of the cyclin B1/cyclin-dependent kinase 1 complex and inducing apoptosis medrxiv.org. Annonacin also showed anti-proliferative activity by arresting T24 bladder cancer cells at the G1 phase and activating p21 medrxiv.org.
While anti-angiogenic activity is a crucial aspect of anti-cancer research, direct evidence specifically linking Asimin (CID 44150066) or its direct components to anti-angiogenic effects in cell-based assays was not explicitly detailed in the provided search results. Studies on anti-angiogenic activity were mentioned for other compounds nih.govuni.lu.
In Vivo Studies in Animal Models (Focusing on Mechanistic Insight)
In vivo studies, typically conducted in animal models, provide a more comprehensive understanding of a compound's effects within a living organism, including its anti-tumor mechanisms.
Tumor xenograft models, commonly established in immunodeficient mice, are widely used to evaluate the in vivo anti-tumor activity and mechanisms of potential therapeutic agents. While direct in vivo studies specifically on this compound (CID 44150066) in tumor xenograft models were not detailed in the provided information, research on other compounds derived from Asimina triloba has provided insights into anti-tumor mechanisms.
For instance, lysicamine (B1675762), an oxoaporphine alkaloid isolated from Asimina triloba, has been shown to inhibit the growth of hepatoma HepG2 and lung cancer NCI-H460 cells. Mechanistically, lysicamine induced S-phase arrest through the down-regulation of the expression of cyclins (A2, B1, D1, E1) and cyclin-dependent kinases (CDK2, CDK6). This suggests that certain alkaloids from Asimina triloba can exert anti-tumor effects in vivo by interfering with cell cycle progression. Further research would be needed to determine if this compound itself or other specific acetogenins (B1209576) from Asimina triloba demonstrate similar anti-tumor mechanisms in xenograft models.
Studies on Pharmacological Targets in Animal Systems
This compound belongs to the class of Annonaceous acetogenins, which are well-established for their inhibitory effects on mitochondrial complex I (NADH: ubiquinone oxidoreductase) of the electron transport chain. thegoodscentscompany.comlouisville.edu This inhibition leads to a disruption in cellular energy production, specifically adenosine (B11128) triphosphate (ATP) synthesis, which is critical for cell viability and proliferation. oup.com The mechanism of action, by targeting a fundamental metabolic pathway, underpins the observed cytotoxic properties of this compound and related acetogenins.
While direct, highly specific studies solely on this compound's pharmacological targets in intact animal systems are often part of broader investigations into Annonaceous acetogenins, the collective research on this class of compounds provides a strong foundation. The inhibition of mitochondrial complex I has been demonstrated across various experimental setups, indicating a conserved mechanism of action for these compounds. This targeted disruption of energy metabolism is a key factor in their biological effects, particularly their antiproliferative activities.
Preclinical Models for Understanding Biological Responses
Preclinical models, particularly in vivo animal systems, are indispensable for evaluating the complex biological responses to compounds like this compound. These models allow for the assessment of compound effects within a living organism, providing insights into systemic interactions and efficacy that cannot be fully replicated in vitro.
Mouse models are frequently utilized in preclinical research due to their practical advantages, including ease of handling, cost-effectiveness, and the availability of diverse genetic strains that can mimic human disease conditions. nih.gov These models enable researchers to study the impact of compounds on disease progression and various physiological parameters.
In the context of Annonaceous acetogenins, including this compound, preclinical in vivo studies have been instrumental in demonstrating their biological activities, particularly their antiproliferative effects. For instance, studies involving purified acetogenin fractions have shown significant reductions in tumor volume in xenografted mouse models. oup.comresearchgate.net This indicates that these compounds can exert a measurable biological response in living systems, leading to the inhibition of tumor growth. The cytotoxic activity of acetogenins has been documented in both in vitro and in vivo studies, highlighting their potential. researchgate.net
The table below summarizes key findings from preclinical studies related to Annonaceous acetogenins, providing context for this compound's observed biological responses.
Table 1: Preclinical Findings of Annonaceous Acetogenins in Animal Models
| Compound Class/Example | Pharmacological Target | Preclinical Model | Observed Biological Response | Reference |
| Annonaceous Acetogenins (e.g., this compound) | Mitochondrial Complex I Inhibition | Xenografted Mouse Models | Significant decrease in tumor volume | oup.comresearchgate.net |
| Annonaceous Acetogenins | Mitochondrial Complex I Inhibition | Various in vivo studies | Cytotoxic activity against cancer cells | researchgate.net |
Future Research Directions for Asimin
Elucidation of Unexplored Biosynthetic Intermediates
The biosynthesis of complex natural products like Asimin often involves a series of enzymatic transformations, and a complete understanding of these pathways is crucial for sustainable production and potential bioengineering. While general plant biosynthetic pathways, such as those for auxins, involve multiple steps and intermediates like indole-3-pyruvic acid (IPA) and indole-3-acetamide (B105759) (IAM), the specific enzymatic steps and intermediate compounds leading to this compound are not yet fully characterized. researchgate.netnih.govdoraagri.comnih.govmdpi.com
Future research should employ advanced analytical techniques such as metabolomics, stable isotope labeling, and enzyme assays to identify and characterize the unexplored biosynthetic intermediates of this compound. This involves:
Precursor Feeding Studies: Administering isotopically labeled precursors to Asimina triloba cell cultures or plant tissues to track their incorporation into this compound.
Enzyme Isolation and Characterization: Identifying and isolating the specific enzymes responsible for each step in the this compound biosynthetic pathway, followed by their biochemical characterization to understand their catalytic mechanisms and substrate specificities.
Gene Mining and Functional Genomics: Utilizing genomic and transcriptomic data from Asimina triloba to identify genes encoding putative biosynthetic enzymes, followed by functional validation through gene knockout or overexpression studies.
Understanding the full biosynthetic pathway could pave the way for heterologous production of this compound, ensuring a consistent supply for further research and development, and enabling the synthesis of novel derivatives through pathway engineering.
Advanced Synthetic Methodologies for Novel this compound Analogs
The total synthesis of this compound and related annonaceous acetogenins (B1209576) has been reported, demonstrating the feasibility of chemical synthesis. beilstein-journals.org However, the development of advanced synthetic methodologies is paramount for generating a diverse library of novel this compound analogs with tailored properties. This area of research should focus on:
Stereoselective Synthesis: Given the significant influence of stereochemistry on this compound's biological activity, developing highly stereoselective synthetic routes to access specific stereoisomers and their analogs is critical. nih.govnih.govnumberanalytics.com This includes exploring new chiral catalysts and asymmetric reaction strategies.
Structure-Activity Relationship (SAR) Guided Synthesis: Designing and synthesizing analogs with systematic modifications to the core bis-tetrahydrofuran structure, alkyl chains, and terminal lactone ring. This approach aims to identify key pharmacophores responsible for specific biological activities and to optimize potency, selectivity, and metabolic stability.
Combinatorial Chemistry and High-Throughput Synthesis: Implementing automated or semi-automated synthetic platforms to rapidly generate large libraries of this compound analogs, facilitating the efficient exploration of chemical space.
Bio-inspired Synthesis: Mimicking the proposed enzymatic steps in this compound's natural biosynthesis to develop more efficient and environmentally friendly synthetic routes.
These advanced synthetic efforts will provide access to a broader range of this compound derivatives, enabling comprehensive SAR studies and the potential discovery of compounds with enhanced therapeutic profiles.
High-Throughput Screening for New Molecular Targets
Future research should leverage various HTS platforms, including:
Cell-Based Assays: Screening this compound against a diverse panel of cell lines (e.g., cancer, immune, neuronal) to identify phenotypic responses and subsequently de-convolute the underlying molecular mechanisms.
Biochemical Assays: Developing and utilizing high-throughput biochemical assays to screen this compound against a wide array of enzymes, receptors, and protein-protein interactions beyond Complex I.
Affinity Proteomics: Employing techniques such as chemical proteomics or activity-based protein profiling (ABPP) to directly identify proteins that bind to or are modulated by this compound in a complex biological matrix. researchgate.net
Phenotypic Screening with Target Deconvolution: Conducting phenotypic screens to observe desired biological effects and then using advanced techniques like CRISPR-Cas9 screening or RNA interference to identify the genes or pathways responsible for the observed phenotype.
Identifying new molecular targets will broaden our understanding of this compound's mechanism of action and may reveal novel therapeutic applications beyond its established effects.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
Traditional 2D cell culture models often fail to fully recapitulate the complexity of in vivo biological systems. To gain deeper mechanistic insights into this compound's cellular interactions and effects, the development and utilization of advanced in vitro and ex vivo models are crucial. qima-lifesciences.combmrat.orgmdpi.com
Key areas of focus include:
3D Cell Culture Models: Implementing organoids, spheroids, and other 3D cell culture systems that better mimic tissue architecture and cell-cell interactions, providing a more physiologically relevant environment for studying this compound's effects.
Organ-on-a-Chip Technology: Developing microfluidic devices that simulate the functions of human organs, allowing for the study of this compound's absorption, distribution, metabolism, and excretion (ADME) and its effects on specific organ systems in a controlled environment.
Ex Vivo Tissue Explants: Utilizing fresh human or animal tissue explants (e.g., tumor tissue, intestinal tissue) to study this compound's direct effects on intact tissues, preserving the native cellular environment and intercellular communication. mdpi.com
Co-culture and Multi-cellular Models: Designing models that incorporate multiple cell types (e.g., cancer cells with immune cells or stromal cells) to investigate the complex interplay of this compound within a heterogeneous cellular environment.
These advanced models will enable more accurate predictions of in vivo responses, reduce the need for animal testing, and provide a robust platform for detailed mechanistic studies.
Comparative Omics Approaches to Understand Cellular Responses to this compound
To comprehensively understand the cellular responses to this compound, comparative omics approaches are indispensable. Integrating data from various omics disciplines can provide a systems-level view of how this compound perturbs cellular processes. hsr.itmdpi.comfrontiersin.orguv.es
Research in this area should include:
Transcriptomics: Analyzing global gene expression changes in response to this compound treatment using RNA sequencing to identify affected pathways and regulatory networks.
Proteomics: Investigating changes in protein abundance, post-translational modifications, and protein-protein interactions using mass spectrometry-based proteomics to understand the functional consequences of this compound exposure.
Metabolomics: Profiling metabolic changes within cells or tissues treated with this compound to identify altered metabolic pathways and potential biomarkers of response or toxicity.
Lipidomics: Specifically analyzing changes in lipid profiles, given this compound's fatty acid nature, to understand its impact on membrane integrity, signaling, and lipid metabolism.
Multi-omics Integration: Developing and applying advanced bioinformatics and computational tools to integrate data from different omics platforms, enabling the identification of interconnected molecular events and the construction of comprehensive cellular response maps.
Comparative omics will provide a holistic understanding of this compound's impact on cellular biology, revealing complex adaptive responses and potential vulnerabilities that can be exploited for therapeutic benefit.
Investigation of Stereochemical Influence on Molecular Interactions
The stereochemistry of this compound, particularly within its bis-tetrahydrofuran core, has been shown to significantly influence its cytotoxicity and inhibitory effects on mitochondrial Complex I. nih.govnih.gov Further in-depth investigation into the precise stereochemical requirements for molecular interactions is crucial for rational drug design.
Future research should focus on:
Synthesis of Pure Stereoisomers: Developing highly efficient and scalable methods for the synthesis of all possible stereoisomers of this compound and its key analogs.
Structural Biology Studies: Employing techniques such as X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy to determine the high-resolution 3D structures of this compound stereoisomers in complex with their molecular targets (e.g., mitochondrial Complex I subunits). This will provide atomic-level insights into binding modes and interactions.
Computational Modeling and Docking Studies: Utilizing advanced computational chemistry tools, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, to predict and analyze the binding affinities and conformational preferences of different this compound stereoisomers with their targets. nih.gov
Chiral Recognition Assays: Developing specific assays to quantify the differential binding and activity of various this compound stereoisomers with biological macromolecules.
A thorough understanding of stereochemical influence will enable the rational design of this compound analogs with optimized potency, selectivity, and reduced off-target effects, leading to the development of safer and more effective compounds.
Q & A
Q. How can researchers verify the purity and identity of Asimin in experimental samples?
Employ a combination of chromatographic (e.g., HPLC, GC-MS) and spectroscopic (e.g., NMR, IR) techniques. Compare retention times and spectral data with published reference standards . For novel derivatives, provide full characterization data (e.g., H/C NMR, HRMS) and deposit raw spectra in supplementary materials. Cross-validate results using independent assays, such as elemental analysis or X-ray crystallography, to resolve ambiguities .
Q. What methodologies are recommended for assessing this compound’s bioactivity in preliminary studies?
Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with established cell lines (e.g., HeLa, MCF-7) and positive controls (e.g., doxorubicin for cytotoxicity). Ensure dose-response curves are statistically robust (n ≥ 3 replicates) and include IC calculations. For in vivo studies, adhere to ethical guidelines (e.g., ARRIVE) and report animal models, dosing regimens, and endpoints clearly .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological effects?
Conduct meta-analyses of existing data to identify confounding variables (e.g., extraction solvents, assay conditions). For example, if one study reports anti-inflammatory activity while another contradicts it, replicate both protocols under controlled conditions. Use factorial experimental designs to isolate variables (e.g., solvent polarity, temperature) and apply ANOVA or multivariate regression to quantify their impact . Publish negative results to address publication bias .
Q. What advanced techniques are critical for elucidating this compound’s mechanism of action at the molecular level?
Combine omics approaches (e.g., transcriptomics, proteomics) with computational modeling. For instance, use molecular docking to predict this compound’s interaction with target proteins (e.g., COX-2, NF-κB) and validate findings via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For cellular pathways, employ CRISPR-Cas9 knockouts or siRNA silencing to confirm target specificity .
Q. How can researchers optimize this compound’s bioavailability and stability for therapeutic applications?
Develop nanoformulations (e.g., liposomes, polymeric nanoparticles) using quality-by-design (QbD) principles. Characterize particle size (DLS), encapsulation efficiency (UV-Vis), and release kinetics (dialysis). Validate stability under physiological conditions (pH 7.4, 37°C) and compare with free this compound using accelerated stability testing (ICH guidelines). Include pharmacokinetic studies (e.g., C, AUC) in rodent models .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s toxicity?
Apply Bayesian meta-analysis to integrate heterogeneous datasets, weighting studies by sample size and methodological rigor. For dose-dependent toxicity, use probit or logit models to estimate LD values. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize discrepancies .
Q. How should researchers address reproducibility challenges in this compound extraction protocols?
Publish detailed methodologies in line with Beilstein Journal of Organic Chemistry standards, including solvent ratios, temperature, and equipment specifications. Share raw data (e.g., chromatograms, spectral files) in repositories like Figshare or Zenodo. Collaborate with independent labs for inter-laboratory validation .
Data Presentation and Publication
Q. What are the best practices for presenting this compound research in scholarly manuscripts?
Structure papers with clear sections: Introduction (highlight knowledge gaps), Methods (reproducible protocols), Results (statistically validated data), and Discussion (contextualize findings with prior work). Use tables to summarize bioactivity data (e.g., IC, selectivity indices) and figures for mechanistic diagrams. Adhere to journal-specific guidelines for supplementary materials .
Q. How can researchers ensure their this compound studies meet ethical and funding requirements?
Include mandatory declarations for funding sources, conflicts of interest, and data availability. For animal/human studies, provide ethics committee approval numbers. Align research objectives with grant mandates (e.g., NIH R01) and emphasize translational potential in non-technical summaries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
